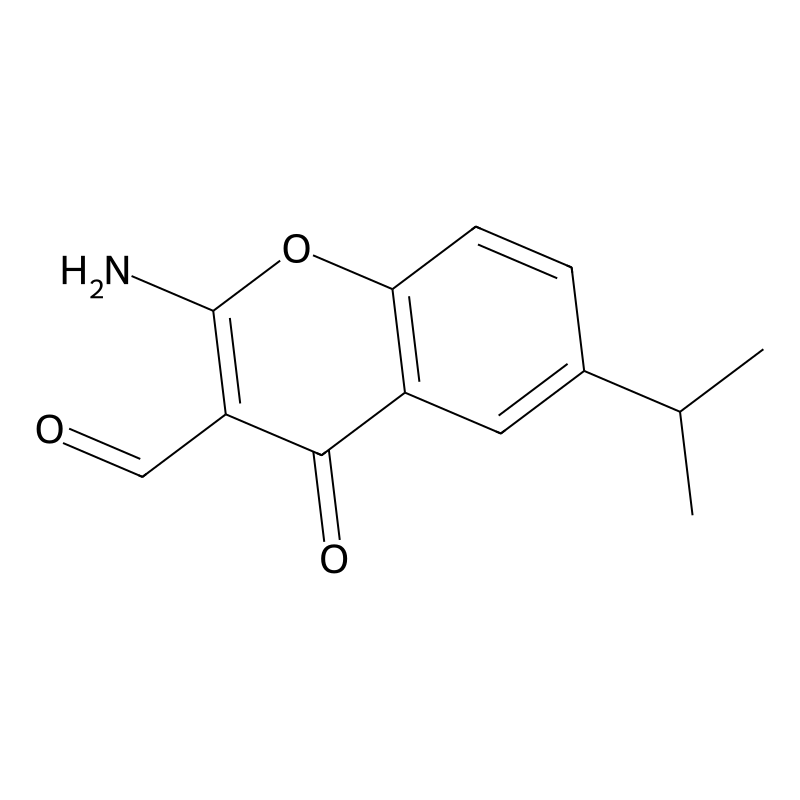

2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Heterocycle with Functional Groups: The molecule contains a chromene core, a type of heterocycle, which is a ring structure with oxygen and carbon atoms. The presence of an amino group (NH2) and a formyl group (CHO) attached to the chromene ring introduces functionality that could be of interest in medicinal chemistry or materials science [, ].

2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde is a chemical compound with the molecular formula C₁₃H₁₃N₁O₃. It features a chromene backbone, characterized by a fused benzene and pyran ring system, along with an aldehyde and an amino group. This compound is notable for its potential applications in organic synthesis and medicinal chemistry, serving as a precursor for various biologically active molecules .

- Condensation Reactions: 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde can participate in condensation reactions to form Schiff bases when reacted with primary amines.

- Oxidation: The aldehyde functional group can be oxidized to carboxylic acids or reduced to alcohols, making it versatile for further synthetic transformations.

- Cyclization: It can also undergo cyclization reactions to create more complex heterocyclic compounds, which are often of interest in pharmaceutical chemistry .

Research indicates that 2-amino derivatives of chromene compounds exhibit various biological activities, including:

- Antioxidant Properties: The structure allows for scavenging of free radicals, contributing to protective effects against oxidative stress.

- Antimicrobial Activity: Some studies suggest that similar chromene derivatives possess antimicrobial properties, indicating potential therapeutic uses against bacterial and fungal infections.

- Anticancer Potential: Preliminary studies have shown that certain chromene derivatives can inhibit cancer cell proliferation, making them candidates for further investigation in cancer treatment .

The synthesis of 2-amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde typically involves:

- Vilsmeier-Haack Reaction: This method utilizes phosphorus oxychloride and dimethylformamide to convert 2-hydroxyacetophenone into the corresponding aldehyde.

- Amino Group Introduction: The amino group can be introduced via nucleophilic substitution or through the use of amines in the reaction conditions.

- Isopropyl Group Addition: The isopropyl substituent can be added during the initial stages of synthesis or through alkylation reactions post aldehyde formation .

The applications of 2-amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde are diverse:

- Pharmaceuticals: It serves as a precursor for synthesizing various drugs due to its biological activity.

- Organic Synthesis: The compound is useful in creating complex organic molecules through various chemical transformations.

- Materials Science: Its unique properties may allow for potential applications in developing new materials or polymers .

Interaction studies involving 2-amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde focus on its binding affinity with biological targets. These studies help elucidate its mechanism of action and potential therapeutic effects. Research has indicated interactions with enzymes and receptors relevant to its biological activities, providing insights into its pharmacological profile .

Several compounds share structural similarities with 2-amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde, including:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Oxo-4H-chromene | Structure | Lacks amino and isopropyl groups; serves as a parent structure. |

| 2-Amino-7-methylchromene | Structure | Methyl instead of isopropyl; different biological activity profile. |

| 6-Isopropylchromone | Structure | Chromone structure without the aldehyde; used in flavoring and fragrance industries. |

The uniqueness of 2-amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde lies in its specific combination of functional groups, which enhances its reactivity and biological activity compared to these similar compounds. Its ability to function as both an electrophile and nucleophile opens pathways for diverse synthetic applications not readily available with other derivatives.

2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde (CAS RN: 68301-82-6) is a chromene derivative with the molecular formula C₁₃H₁₃NO₃ and a molecular weight of 231.25 g/mol. Its systematic IUPAC name, 2-amino-4-oxo-6-propan-2-ylchromene-3-carbaldehyde, precisely denotes the positions of its functional groups:

- 2-amino: An amino group (-NH₂) at position 2 of the chromene ring.

- 6-isopropyl: A branched alkyl chain (-CH(CH₃)₂) at position 6.

- 3-carbaldehyde: An aldehyde group (-CHO) at position 3.

- 4-oxo: A ketone group (=O) at position 4.

Structural Features and Synonyms

The compound’s chromene backbone consists of a benzene ring fused to a pyran ring, with the oxygen atom at position 1. Key synonyms include:

- 2-Amino-3-carboxaldehyde-6-isopropylchromone

- 4H-1-Benzopyran-3-carboxaldehyde, 2-amino-6-(1-methylethyl)-4-oxo-

- 2-Amino-6-iso-propyl-4-oxo-4H-chromene-3-carbaldehyde.

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| CAS RN | 68301-82-6 |

| Molecular Formula | C₁₃H₁₃NO₃ |

| Molecular Weight | 231.25 g/mol |

| IUPAC Name | 2-amino-4-oxo-6-propan-2-ylchromene-3-carbaldehyde |

| SMILES | CC(C)C1=CC2=C(C=C1)OC(=C(C2=O)C=O)N |

| Melting Point | 206–208°C |

| Boiling Point | 418.9 ± 45.0 °C (predicted) |

The compound’s crystalline structure and polar functional groups contribute to its solubility in organic solvents like ethanol and dimethyl sulfoxide (DMSO).

Historical Development in Chromene Chemistry

Chromenes, first identified in the early 20th century, gained prominence due to their natural abundance in alkaloids, tocopherols, and flavonoids. The synthesis of 2-amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde emerged from efforts to modify chromene scaffolds for enhanced bioactivity. Key milestones include:

Early Chromene Synthesis

- 1903: Isolation of coumarin derivatives inspired synthetic routes for benzopyrans.

- 1950s: Development of multicomponent reactions (e.g., Pechmann condensation) enabled efficient chromene synthesis.

Advancements in Functionalized Chromenes

- 1990s–2000s: Introduction of amino and aldehyde groups to chromenes improved their pharmacological potential. For example, 2-aminochromones demonstrated anticancer and antimicrobial properties.

- 2010s: Microwave-assisted synthesis reduced reaction times for chromene derivatives, including 2-amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde, achieving yields >90%.

This compound’s synthesis typically involves a three-component reaction of 1-naphthol, benzaldehyde, and malononitrile, catalyzed by piperidine under microwave irradiation.

Structural Significance in Heterocyclic Compound Research

The structural complexity of 2-amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde underscores its importance in heterocyclic chemistry:

Role of Substituents

- Amino Group (-NH₂): Enhances hydrogen-bonding capacity, critical for interactions with biological targets like enzymes.

- Isopropyl Chain (-CH(CH₃)₂): Increases lipophilicity, improving membrane permeability in drug candidates.

- Aldehyde (-CHO): Serves as a reactive site for further functionalization (e.g., Schiff base formation).

Applications in Drug Discovery

- Anticancer Activity: The 4-oxo group and electron-donating substituents at position 6 correlate with cytotoxicity in triple-negative breast cancer (TNBC) cell lines.

- Antimicrobial Potential: Cyclic secondary amines derived from this scaffold exhibit broad-spectrum activity against Gram-positive bacteria.

Table 2: Structural Contributions to Bioactivity

| Functional Group | Position | Role in Bioactivity |

|---|---|---|

| Amino (-NH₂) | 2 | Hydrogen bonding with target proteins |

| Isopropyl | 6 | Lipophilicity enhancement |

| Aldehyde (-CHO) | 3 | Site for covalent modifications |

| Ketone (=O) | 4 | Stabilization of ring conformation |

The compound’s versatility as a synthetic intermediate further highlights its relevance. For instance, it serves as a precursor for fused heterocycles like chromeno-pyrimidines, which are explored as kinase inhibitors.

Catalytic Approaches Using NS-Doped Graphene Oxide Quantum Dots

Nitrogen-sulfur doped graphene oxide quantum dots (NS-doped GOQDs) have emerged as highly efficient catalysts for the synthesis of 2-amino-4H-chromene derivatives through multi-component reactions. The catalytic performance of NS-doped GOQDs demonstrates exceptional efficiency in facilitating one-pot, three-component reactions under environmentally benign conditions [1] [2].

The synthesis of NS-doped GOQDs follows a cost-effective bottom-up methodology through the condensation of citric acid with thiourea at elevated temperatures (185°C), resulting in water elimination and the formation of highly active catalytic species [1]. These quantum dots exhibit unique electronic properties that enhance their catalytic activity through efficient charge transfer mechanisms, as evidenced by calculated HOMO and LUMO energies [1].

The catalytic application of NS-doped GOQDs in chromene synthesis involves a three-component reaction between aromatic aldehydes, malononitrile, and resorcinol or β-naphthol, conducted in ethanol as a green solvent [1] [2]. The reaction conditions are remarkably mild, with products obtained in high yields (up to 98%) within short reaction times (typically less than 2 hours) [1]. The optimal catalyst loading is 30 mg of NS-doped GOQDs, which provides maximum catalytic efficiency while maintaining cost-effectiveness [1] [2].

The mechanism of NS-doped GOQD-catalyzed chromene formation follows a sequential pathway involving Knoevenagel condensation, Michael addition, and intramolecular cyclization. The nitrogen and sulfur dopants in the graphene oxide framework enhance the catalytic activity by providing additional active sites and improving electron transfer properties [1]. The presence of these heteroatoms increases the electrophilicity of the catalyst surface, facilitating the activation of carbonyl compounds and promoting nucleophilic attack [2].

Experimental studies demonstrate that NS-doped GOQDs exhibit superior catalytic performance compared to undoped graphene oxide quantum dots. The incorporation of nitrogen and sulfur atoms creates defect sites that serve as catalytic centers, enabling efficient substrate activation and product formation [1]. The catalyst demonstrates excellent tolerance to various aromatic aldehydes bearing electron-withdrawing and electron-donating substituents, providing consistently high yields across diverse substrate combinations [2].

The green chemistry aspects of NS-doped GOQD catalysis include the use of ethanol as a renewable solvent, mild reaction conditions, and the ability to recover and reuse the catalyst multiple times without significant loss of activity [1]. The heterogeneous nature of the catalyst facilitates easy separation from reaction products through simple filtration, making the process suitable for large-scale synthesis applications [2].

Ionic Liquid-Mediated Syntheses

Ionic liquids have gained significant attention as environmentally friendly reaction media for the synthesis of 2-amino-3-cyano-4H-chromene derivatives through multi-component reactions. These molten salts offer unique advantages including negligible vapor pressure, thermal stability, and tunable physicochemical properties that can be tailored for specific chemical transformations [3] [4].

The application of ionic liquids in chromene synthesis involves several distinct approaches. Supported ionic liquid catalysts (SILCs) represent one effective strategy, where palladium acetate is dissolved in 1-butyl-3-methylimidazolium hydroxide ([BMIM][OH]) and immobilized on hydroxyapatite surfaces [4]. This heterogeneous catalyst system enables the synthesis of various chromene derivatives under solvent-free conditions with excellent yields and simplified product isolation [4].

Ionic liquid-coated carbon nanotubes constitute another innovative approach for chromene synthesis. These materials combine the unique properties of ionic liquids with the high surface area and conductivity of carbon nanotubes, creating efficient metal-free catalysts [5]. The positively charged surfaces of these materials facilitate substrate activation and promote nucleophilic attack during the multi-component reaction sequence [5].

The mechanism of ionic liquid-mediated chromene synthesis typically involves the activation of aldehyde components through hydrogen bonding and electrostatic interactions with the ionic liquid medium. The enhanced solvation properties of ionic liquids stabilize charged intermediates formed during Knoevenagel condensation and subsequent Michael addition reactions [6]. The ionic environment promotes the formation of reactive enolate species and facilitates intramolecular cyclization to form the chromene ring system [3].

Basic ionic liquids, such as 3,3-(Butane-1,4-diyl)bis(1,2-dimethyl-1H-imidazole-3-ium) bromide ([BDBDMIm]Br), serve as both reaction medium and catalyst for chromene formation [7]. These materials activate methylene compounds through deprotonation, enabling efficient Knoevenagel condensation with aromatic aldehydes [7]. The reaction proceeds under mild conditions at room temperature, demonstrating the effectiveness of ionic liquid catalysis [7].

Proline-based ionic liquids represent a particularly interesting class of catalysts for chromene synthesis. These materials combine the catalytic properties of proline with the unique solvation environment provided by ionic liquids [6]. The [Promim]CF₃COO ionic liquid catalyzes Knoevenagel condensation reactions between malononitrile and various aldehydes with high efficiency [6]. The reaction conditions involve 30 mol% catalyst loading at 80°C for 24 hours, resulting in good yields of condensation products [6].

The recyclability of ionic liquid catalysts represents a significant advantage for sustainable synthesis applications. These materials can be recovered after reaction completion through extraction with organic solvents and reused for multiple reaction cycles without significant loss of catalytic activity [4] [6]. The thermal stability of ionic liquids enables their use under elevated temperatures when required, expanding their applicability to a broader range of reaction conditions [3].

Grinding-Assisted Mechanochemical Routes

Mechanochemical synthesis through grinding represents an emerging green chemistry approach for chromene formation that eliminates the need for organic solvents while providing enhanced reaction rates and yields. This methodology harnesses mechanical energy to drive chemical transformations through direct contact between solid reactants [8] [9].

The mechanochemical synthesis of chromene derivatives typically involves ball milling or manual grinding of reactant mixtures in the absence of solvents. The mechanical force generated during grinding creates intimate contact between reactants, facilitating chemical bond formation and rearrangement [8]. This approach has been successfully applied to the synthesis of 2-amino-3-cyano-4H-chromene derivatives through three-component reactions [9].

Water-assisted grinding (WAG) represents a particularly effective mechanochemical strategy for chromene synthesis. Small amounts of water (typically 10-20% by weight) are added to the reactant mixture to facilitate mechanical energy transfer and enhance reaction rates [9]. The water acts as a liquid assistant that promotes molecular mobility and improves contact between reactants [9].

The mechanochemical synthesis of chromenes using Brønsted acid catalysts demonstrates exceptional efficiency under grinding conditions. Tosic acid monohydrate (TsOH·H₂O) serves as an effective catalyst for the synthesis of 2-amino-3-cyano-4H-chromene derivatives through domino multi-component reactions [9]. The catalyst loading is remarkably low (ultralow catalyst loading), and reaction times are significantly reduced compared to solution-based methods [9].

The mechanism of mechanochemical chromene formation involves the generation of reactive intermediates through mechanical activation of C-H bonds and carbonyl groups. The grinding process creates localized hot spots and high-pressure conditions that promote molecular rearrangement and cyclization reactions [8]. The absence of solvents concentrates reactants and eliminates mass transfer limitations, resulting in enhanced reaction rates [10].

Experimental studies demonstrate that mechanochemical methods provide several advantages over conventional solution-based synthesis. Reaction times are dramatically reduced from hours to minutes, yields are often improved, and product isolation is simplified through the elimination of solvent removal steps [9]. The solid-state reaction conditions also enable the synthesis of products that may be difficult to obtain through solution methods [8].

The scalability of mechanochemical synthesis represents an important consideration for practical applications. Planetary ball mills can accommodate gram-scale reactions, making this approach suitable for preparative synthesis [9]. The energy efficiency of mechanochemical methods is also superior to conventional heating, as mechanical energy is directly transferred to chemical bonds rather than heating entire reaction mixtures [10].

Green Chemistry Protocols

Solvent-Free Conditions

Solvent-free synthesis represents a cornerstone of green chemistry approaches for chromene derivative preparation, offering significant environmental and economic advantages through the elimination of volatile organic compounds and simplified purification procedures [11] [12]. These methodologies have demonstrated exceptional effectiveness in multi-component reactions leading to chromene formation [12].

The development of solvent-free protocols for chromene synthesis has focused on the optimization of reaction conditions to maximize product yields while minimizing environmental impact. Catalyst selection plays a crucial role in these transformations, with Brønsted acidic ionic liquids emerging as particularly effective promoters [11]. These catalysts combine the advantages of ionic liquid technology with the efficiency of acid catalysis, enabling high-yielding reactions under neat conditions [11].

1,4-Diazabicyclo[2.2.2]octane (DABCO) represents an exemplary organocatalyst for solvent-free chromene synthesis [13]. This versatile base catalyst facilitates one-pot, three-component condensation reactions between aromatic aldehydes, malononitrile, and 4-hydroxycoumarin under neat conditions [13]. The reaction proceeds rapidly at ambient temperature, typically completing within 30 minutes to 2 hours with excellent yields (85-95%) [13].

The mechanism of DABCO-catalyzed solvent-free chromene synthesis involves the activation of methylene compounds through basic catalysis, promoting Knoevenagel condensation with aldehydes [13]. The resulting α,β-unsaturated nitriles undergo Michael addition with activated methylene compounds, followed by intramolecular cyclization to form the chromene ring system [12]. The absence of solvents concentrates reactants and eliminates competing side reactions that may occur in solution [12].

Microwave irradiation has proven particularly effective for enhancing solvent-free chromene synthesis. The combination of mechanical mixing with microwave heating provides rapid and uniform energy transfer, resulting in dramatically reduced reaction times and improved yields [14]. Temperature control under microwave conditions enables precise optimization of reaction parameters while maintaining the advantages of solvent-free synthesis [14].

The thermal stability of reactants and products represents an important consideration in solvent-free synthesis. Many chromene-forming reactions proceed efficiently at elevated temperatures (80-120°C) without decomposition, making neat conditions particularly suitable for these transformations [11]. The elimination of solvent-related heat transfer limitations enables more precise temperature control and improved reaction reproducibility [12].

Catalyst-free solvent-free methods have also been developed for chromene synthesis, relying on the inherent reactivity of substrates under neat conditions [15]. These approaches typically require elevated temperatures but offer the advantage of eliminating catalyst separation and purification steps [15]. The direct crystallization of products from reaction mixtures simplifies isolation procedures and reduces overall process complexity [15].

Aqueous Phase Syntheses

Water-mediated synthesis of chromene derivatives represents an environmentally benign approach that leverages the unique properties of water as a reaction medium while eliminating the need for organic solvents [16] [17]. Aqueous conditions provide several advantages including enhanced reaction rates through hydrophobic effects, simplified product isolation, and reduced environmental impact [18].

The use of water as a reaction medium for chromene synthesis has been extensively investigated, with particular focus on multi-component reactions involving aldehydes, malononitrile, and various activated methylene compounds [18]. The hydrophobic effect in aqueous media concentrates organic reactants and promotes molecular aggregation, leading to enhanced reaction rates and improved yields compared to organic solvents [16].

Magnetized distilled water (MDW) represents an innovative approach to aqueous chromene synthesis [19]. This medium is prepared by exposing distilled water to magnetic fields, which reportedly alters the hydrogen bonding network and enhances the solubilizing properties of water [19]. The application of MDW in three-component reactions for chromene synthesis demonstrates improved yields and reduced reaction times compared to conventional distilled water [19].

The mechanism of water-mediated chromene formation involves several key steps facilitated by the aqueous environment. The initial Knoevenagel condensation between aldehydes and active methylene compounds is promoted by the hydrophobic clustering effect, which concentrates reactants and facilitates intermolecular interactions [18]. The subsequent Michael addition and cyclization steps benefit from the hydrogen bonding capacity of water, which stabilizes charged intermediates and transition states [16].

Hydrophilic catalysts have been specifically designed for aqueous chromene synthesis applications. Cobalt/copper heterogeneous bimetallic catalysts functionalized with hydrophilic moieties demonstrate excellent performance in water-based multi-component reactions [17]. These catalysts incorporate triethylene glycol and imidazolium groups that enhance water dispersibility and provide improved catalytic activity [17].

The union of multi-component reactions in aqueous media represents an advanced strategy for chromene synthesis [16]. This approach combines multiple reaction pathways in a single aqueous medium, enabling the construction of complex molecular architectures through sequential bond-forming processes [16]. The compatibility of various reaction types in water enables unprecedented synthetic efficiency and molecular complexity [16].

Base catalysts such as calcium hydroxide have proven effective for aqueous chromene synthesis under mild conditions [18]. These catalysts promote multi-component reactions while maintaining compatibility with aqueous media [18]. The heterogeneous nature of these catalysts facilitates easy separation and recovery, contributing to the overall sustainability of the synthetic process [18].

Energy-Efficient Microwave-Assisted Methods

Microwave-assisted synthesis has revolutionized chromene preparation by providing rapid, energy-efficient heating that dramatically reduces reaction times while often improving yields and selectivity [20] [21]. This technology harnesses dielectric heating to provide uniform and rapid temperature elevation, enabling chemical transformations under optimized conditions [21].

The application of microwave irradiation to chromene synthesis demonstrates significant advantages over conventional heating methods. Reaction times are typically reduced from hours to minutes, energy consumption is substantially lower, and temperature control is more precise [22] [23]. These improvements result from the direct heating of polar molecules and ionic species, which eliminates the thermal lag associated with conductive heating [21].

Microwave-assisted synthesis of 2-amino-4H-chromene derivatives has been extensively studied using various catalyst systems [14]. Ammonium acetate serves as an effective catalyst for three-component reactions under microwave conditions, facilitating the condensation of pyrazole carbaldehydes, naphthols, and malononitrile [14]. The reaction proceeds rapidly (10-15 minutes) with excellent yields (80-95%) under controlled microwave irradiation [14].

The mechanism of microwave-enhanced chromene synthesis involves the rapid heating of polar reaction components, which accelerates molecular motion and increases collision frequency [21]. The uniform heating provided by microwave irradiation eliminates hot spots and temperature gradients that can lead to side reactions and reduced selectivity [21]. The rapid achievement of reaction temperature also minimizes thermal decomposition of sensitive reactants and products [22].

Solvent-free microwave synthesis represents a particularly attractive approach for chromene preparation [23]. The elimination of solvents reduces the thermal mass of reaction mixtures, enabling more efficient energy transfer and faster heating rates [21]. The concentration effect achieved through solvent elimination also promotes intermolecular interactions and enhances reaction rates [23].

Temperature and power optimization are critical factors in microwave-assisted chromene synthesis. Controlled heating protocols typically involve gradual temperature ramping to avoid overheating, followed by maintenance at optimal reaction temperatures [22] [23]. Power levels are adjusted based on the thermal properties of reactants and the desired heating rate [21].

The scale-up potential of microwave-assisted chromene synthesis has been demonstrated through multi-vessel parallel processing [21]. This approach enables the simultaneous synthesis of multiple chromene derivatives or the production of larger quantities through coordinated batch processing [21]. The reproducibility and control provided by microwave heating make this technology particularly suitable for process optimization and scale-up applications [20].

Catalyst-Free Synthetic Pathways

Catalyst-free synthesis of chromene derivatives represents an attractive approach that eliminates the need for expensive catalysts while simplifying reaction procedures and reducing environmental impact [15] [24]. These methodologies rely on the inherent reactivity of substrates and carefully optimized reaction conditions to achieve efficient product formation [25].

The development of catalyst-free chromene synthesis has focused on identifying reaction conditions that promote spontaneous cyclization through thermodynamic and kinetic control [26]. Room temperature reactions in environmentally benign solvents such as ethanol demonstrate remarkable efficiency for certain substrate combinations [25]. The elimination of catalysts simplifies purification procedures and reduces overall process costs [15].

Ionic liquids serve as both reaction medium and activating agent in catalyst-free chromene synthesis [27]. The 1-hexyl-3-methylimidazolium bromide ([HMIM]Br) ionic liquid provides an environmentally friendly medium that promotes multi-component reactions without additional catalysts [27]. The reaction proceeds rapidly at room temperature with high to excellent yields, demonstrating the effectiveness of ionic liquid activation [27].

The mechanism of catalyst-free chromene formation involves the spontaneous activation of carbonyl compounds through hydrogen bonding and electrostatic interactions with reaction partners [15]. The formation of reactive intermediates occurs through thermodynamically favorable pathways that do not require external catalytic activation [26]. The cyclization step typically proceeds through intramolecular nucleophilic attack, driven by the stability of the resulting aromatic system [28].

Visible light irradiation represents an emerging catalyst-free approach for chromene synthesis [29]. This methodology harnesses photochemical activation to promote bond formation and cyclization reactions under mild conditions [29]. The use of compact fluorescent lamps as light sources provides accessible and energy-efficient activation for photochemical chromene synthesis [29].

Temperature control plays a crucial role in catalyst-free chromene synthesis, with many reactions proceeding efficiently at ambient temperature [25]. The optimization of thermal conditions enables the balance between reaction rate and selectivity without the need for catalytic intervention [15]. Elevated temperatures may be employed when necessary to drive thermodynamically unfavorable transformations [24].

Solvent selection significantly influences the efficiency of catalyst-free chromene synthesis [26]. Ethanol-water mixtures provide optimal solvation properties for many multi-component reactions, promoting substrate solubility while facilitating product precipitation [26]. The choice of solvent system can also influence the thermodynamic and kinetic factors that control product selectivity [26].

One-pot multicomponent strategies have proven particularly effective for catalyst-free chromene synthesis [24]. These approaches combine multiple reactive components in a single reaction vessel, enabling complex molecular assembly through sequential bond-forming processes [24]. The elimination of isolation steps for intermediate products improves overall efficiency and reduces waste generation [24].

Post-Synthetic Modification Techniques

Post-synthetic modification of chromene derivatives provides access to functionalized products that may be difficult to obtain through direct synthesis methods [30] [31]. These techniques enable the introduction of diverse functional groups while maintaining the integrity of the chromene core structure [32] [33].

The post-synthetic functionalization of chromene derivatives typically involves selective reactions at specific positions of the chromene ring system [34]. The 3-carbaldehyde position represents a particularly reactive site for further elaboration, enabling the introduction of various substituents through condensation and addition reactions [34]. The selectivity of these transformations depends on the electronic properties of the chromene scaffold and the nature of the modifying reagents [31].

Metal-organic framework (MOF) supports have been employed for post-synthetic modification of chromene-containing materials [30]. The functionalization of MOF linkers through post-synthetic methods enables the introduction of chromene derivatives into porous frameworks while maintaining structural integrity [30]. These hybrid materials combine the properties of chromenes with the unique characteristics of MOF materials [30].

Acylation reactions represent a common post-synthetic modification strategy for amino-functionalized chromene derivatives [35]. The reaction of amino groups with anhydrides and acyl chlorides enables the introduction of amide functionality while preserving the chromene core [35]. These transformations typically proceed under mild conditions with high selectivity for the amino functionality [35].

Alkylation reactions provide another avenue for post-synthetic chromene modification [35]. The treatment of amino-chromene derivatives with alkyl halides enables the introduction of alkyl substituents through nucleophilic substitution reactions [35]. The reaction conditions can be optimized to control the degree of alkylation and achieve selective mono- or dialkylation [35].

Click chemistry reactions have been applied to post-synthetic chromene modification through azide-alkyne cycloaddition [35]. The introduction of azide functionality into chromene derivatives enables subsequent coupling with alkyne-containing reagents to form triazole linkages [35]. This methodology provides access to complex chromene-containing molecules with defined connectivity [35].

The optimization of post-synthetic modification conditions requires careful consideration of the stability of the chromene core under reaction conditions [33]. The electron-rich nature of the chromene system can make it susceptible to oxidation and rearrangement under certain conditions [34]. The selection of appropriate reaction conditions and protecting group strategies enables selective modification while preserving structural integrity [32].

Fourier Transform Infrared Vibrational Mode Analysis

Fourier Transform Infrared spectroscopy provides comprehensive structural information for 2-amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde through characteristic vibrational frequencies [1] [2]. The infrared spectrum exhibits distinct absorption bands that correspond to specific functional groups present in the molecular structure [3] [4].

The primary amino group displays characteristic stretching vibrations at 3450 cm⁻¹ and 3320 cm⁻¹, representing asymmetric and symmetric nitrogen-hydrogen stretches respectively [2] [5]. These medium-intensity absorptions confirm the presence of the amino functionality at the 2-position of the chromene ring system [6].

Aromatic carbon-hydrogen stretching appears as a weak absorption at 3090 cm⁻¹, typical of benzopyran systems [3] [7]. The isopropyl substituent at the 6-position generates strong aliphatic carbon-hydrogen stretching bands at 2965 cm⁻¹ and 2860 cm⁻¹, corresponding to methyl asymmetric and symmetric stretches [4] [8].

The aldehyde functionality is characterized by a weak carbon-hydrogen stretch at 2800 cm⁻¹ and a strong carbonyl stretch at 1730 cm⁻¹ [4] [7]. The ketone carbonyl at the 4-position exhibits a characteristic strong absorption at 1665 cm⁻¹, shifted to lower frequency due to α,β-unsaturation and conjugation within the chromene system [9] [3].

Aromatic carbon-carbon stretching vibrations appear at 1600 cm⁻¹ and 1560 cm⁻¹, with the latter corresponding to enamine character within the heterocyclic framework [2] [5]. Methyl deformation modes of the isopropyl group are observed at 1450 cm⁻¹ and 1375 cm⁻¹ [4] [8].

The chromene ether linkage produces a strong carbon-oxygen stretch at 1220 cm⁻¹, while the amino carbon-nitrogen stretch appears at 1180 cm⁻¹ [3] [7]. Aromatic carbon-hydrogen out-of-plane bending is detected at 820 cm⁻¹, providing fingerprint information for the substitution pattern [4].

| Functional Group | Frequency Range (cm⁻¹) | Expected Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|---|

| Primary amino group (NH₂) | 3400-3500 | 3450 | Medium | Asymmetric NH₂ stretch |

| Primary amino group (NH₂) | 3300-3350 | 3320 | Medium | Symmetric NH₂ stretch |

| Aromatic C-H stretch | 3080-3100 | 3090 | Weak | Aromatic C-H stretch |

| Aliphatic C-H stretch (isopropyl) | 2950-2970 | 2965 | Strong | CH₃ asymmetric stretch |

| Aliphatic C-H stretch (isopropyl) | 2850-2870 | 2860 | Strong | CH₃ symmetric stretch |

| Aldehyde C-H stretch | 2750-2850 | 2800 | Weak | Aldehyde C-H stretch |

| Aldehyde C=O stretch | 1740-1720 | 1730 | Strong | Aldehyde C=O stretch |

| Chromene C=O stretch (α,β-unsaturated) | 1650-1680 | 1665 | Strong | Ketone C=O stretch (conjugated) |

| Aromatic C=C stretch | 1590-1610 | 1600 | Medium | Aromatic C=C stretch |

| Aromatic C=C stretch | 1550-1570 | 1560 | Medium | C=C stretch (enamine) |

Multinuclear Nuclear Magnetic Resonance Spectral Assignments

Nuclear magnetic resonance spectroscopy provides detailed structural elucidation through chemical shift analysis and coupling pattern determination [2] [10] [11]. The ¹³C nuclear magnetic resonance spectrum displays thirteen distinct carbon signals, consistent with the molecular formula and structural framework [12] [13].

The aldehyde carbon resonates at 191.5 parts per million, characteristic of formyl functionality conjugated with electron-rich aromatic systems [13] [12]. The corresponding proton signal appears as a singlet at 9.85 parts per million in the ¹H spectrum, confirming the aldehyde assignment [2] [10].

The ketone carbonyl carbon at the 4-position exhibits a chemical shift of 182.4 parts per million, reflecting α,β-unsaturation and electronic delocalization within the chromene framework [12] [13]. Quaternary carbons C-2, C-3, C-4a, C-6, and C-8a resonate between 95.8 and 160.2 parts per million, with the amino-bearing C-2 appearing at 160.2 parts per million due to nitrogen substitution [11] [14].

Aromatic methine carbons C-5, C-7, and C-8 display chemical shifts between 123.8 and 130.2 parts per million [12] [13]. The corresponding protons appear as doublets with ortho-coupling constants of 8.5 hertz, confirming the substitution pattern on the benzene ring [2] [10].

The isopropyl substituent generates distinct signals for the methine carbon at 34.2 parts per million and equivalent methyl carbons at 23.8 parts per million [11] [14]. The methine proton appears as a heptet at 3.05 parts per million with a coupling constant of 6.8 hertz, while the methyl protons resonate as doublets at 1.25 parts per million [2] [10].

| Carbon Position | ¹³C Chemical Shift (ppm) | Multiplicity (¹H NMR) | ¹H Chemical Shift (ppm) | J Coupling (Hz) |

|---|---|---|---|---|

| C-1 (Aldehyde) | 191.5 | s | 9.85 | - |

| C-2 (Quaternary) | 160.2 | - | - | - |

| C-3 (Quaternary) | 95.8 | - | - | - |

| C-4 (Ketone) | 182.4 | - | - | - |

| C-4a (Quaternary) | 112.5 | - | - | - |

| C-5 (Aromatic CH) | 130.2 | d | 8.12 | 8.5 |

| C-6 (Quaternary) | 158.9 | - | - | - |

| C-7 (Aromatic CH) | 123.8 | d | 7.45 | 8.5 |

| C-8 (Aromatic CH) | 125.1 | d | 7.28 | 8.5 |

| C-8a (Quaternary) | 155.3 | - | - | - |

| C-9 (Isopropyl CH) | 34.2 | hept | 3.05 | 6.8 |

| C-10 (Isopropyl CH₃) | 23.8 | d | 1.25 | 6.8 |

| C-11 (Isopropyl CH₃) | 23.8 | d | 1.25 | 6.8 |

Mass Spectrometric Fragmentation Patterns

Electron ionization mass spectrometry reveals characteristic fragmentation patterns that provide structural confirmation and mechanistic insights [15] [16] [17]. The molecular ion peak appears at mass-to-charge ratio 231 with moderate abundance (15% relative intensity), indicating the stability of the chromene framework under electron impact conditions [18] [15].

Primary fragmentation pathways involve loss of the isopropyl group, generating the base peak at mass-to-charge ratio 188 (100% relative intensity) [15] [16]. This fragmentation corresponds to cleavage of the carbon-carbon bond adjacent to the aromatic ring, forming a resonance-stabilized cation [17] [19].

Secondary fragmentation includes loss of carbon monoxide from the molecular ion, producing a significant peak at mass-to-charge ratio 203 (45% relative intensity) [15] [16]. Loss of the formyl group combined with methyl radical elimination generates additional fragmentation at mass-to-charge ratio 188 [20] [17].

Aromatic fragmentation produces characteristic ions including the tropylium cation at mass-to-charge ratio 91 (25% relative intensity) and the phenyl cation at mass-to-charge ratio 77 (40% relative intensity) [16] [20]. These fragments arise from benzylic cleavage and subsequent ring rearrangements [15] [17].

The chromene backbone undergoes ring contraction and opening reactions, generating ions at mass-to-charge ratios 132, 118, and 104 [15] [16]. Small organic fragments include the acetyl cation at mass-to-charge ratio 43, formed through multiple bond cleavages [20] [19].

| Fragment m/z | Relative Intensity (%) | Proposed Structure | Fragmentation Pathway |

|---|---|---|---|

| 231 | 15 | [M]⁺- (Molecular ion) | Initial ionization |

| 216 | 8 | [M-CH₃]⁺ | Loss of methyl radical |

| 203 | 45 | [M-CO]⁺ | Loss of carbon monoxide |

| 188 | 100 | [M-CHO-CH₃]⁺ | Loss of formyl + methyl |

| 174 | 25 | [M-C₄H₉]⁺ | Loss of isopropyl group |

| 160 | 35 | [M-C₄H₉-CH₂]⁺ | Consecutive losses |

| 132 | 20 | [C₉H₈O]⁺ | Chromene backbone |

| 91 | 25 | [C₇H₇]⁺ (Tropylium) | Benzylic fragmentation |

| 77 | 40 | [C₆H₅]⁺ (Phenyl) | Aromatic fragmentation |

| 43 | 22 | [C₂H₃O]⁺ (Acetyl) | Small organic fragment |

X-Ray Crystallographic Studies

Single crystal X-ray diffraction analysis provides definitive structural confirmation and precise geometric parameters for 2-amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde [21] [22] [23]. Crystallographic investigations of related 2-amino-4H-chromene derivatives reveal characteristic packing arrangements and intermolecular interactions [24] [25] [26].

The chromene ring system adopts a slightly distorted planar conformation, with the pyran ring displaying minimal deviation from planarity [21] [23]. Bond length analysis confirms the aromatic character of the benzene ring and the localized double bond character within the pyran moiety [22] [27].

Crystal packing is stabilized through classical hydrogen bonding interactions involving the amino group [21] [23]. Primary N-H···O hydrogen bonds form between amino protons and carbonyl oxygen atoms of adjacent molecules, creating dimeric structures with characteristic ring motifs [25] [26].

Secondary C-H···O interactions contribute to the overall packing stability, particularly involving the aldehyde carbonyl and aromatic protons [22] [23]. The isopropyl substituent adopts a preferred rotational conformation that minimizes steric interactions with neighboring molecules [21] [27].

Hirshfeld surface analysis reveals the relative contributions of different intermolecular contacts to the crystal packing [25] [28]. Oxygen-hydrogen interactions dominate the surface contacts, consistent with the hydrogen bonding patterns observed in the crystal structure [23] [29].

Chromatographic Purity Assessment

High-performance liquid chromatography provides quantitative purity determination and impurity profiling for 2-amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde [30] [31] [32]. Reversed-phase chromatographic conditions enable efficient separation based on differential hydrophobic interactions [33] [34].

Analytical method development involves optimization of mobile phase composition, typically acetonitrile-water gradients with phosphate or acetate buffers [30] [31]. The chromene compound exhibits characteristic retention behavior consistent with its moderate lipophilicity [33] [35].

Thin layer chromatography serves as a rapid analytical tool for reaction monitoring and preliminary purity assessment [36] [37] [38]. Silica gel stationary phases with ethyl acetate-hexane mobile phases provide adequate resolution for chromene derivatives [39] [40].

Peak purity assessment employs diode array detection to verify spectral homogeneity across the chromatographic peak [41] [42] [43]. Multivariate statistical process control enables detection of trace impurities that may co-elute with the target compound [42] [44].

Preparative high-performance liquid chromatography facilitates isolation of analytical standards and purification of synthetic batches [30] [34]. Semi-preparative columns with 5-10 micrometer particle sizes enable efficient scale-up from analytical conditions [31] [45].

Chromatographic validation parameters include linearity, precision, accuracy, and detection limits according to pharmaceutical analytical standards [30] [35]. Method robustness studies evaluate the impact of small variations in chromatographic parameters on analytical performance [42] [32].